1-(3-Methylpyridin-2-yl)piperazine
Overview
Description
1-(3-Methylpyridin-2-yl)piperazine is an organic compound with the molecular formula C10H15N3. It is a derivative of piperazine, a heterocyclic amine, and contains a pyridine ring substituted with a methyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Methylpyridin-2-yl)piperazine can be synthesized through several methods. One common approach involves the reaction of 3-methyl-2-chloropyridine with piperazine under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification, such as recrystallization or chromatography, to ensure the compound meets the required purity standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methylpyridin-2-yl)piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in DMF.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyridine rings.
Substitution: Substituted pyridine derivatives with various functional groups.
Scientific Research Applications
1-(3-Methylpyridin-2-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(3-Methylpyridin-2-yl)piperazine involves its interaction with various molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
- 1-(4-Methylpyridin-2-yl)piperazine
- 1-(5-Methylpyridin-2-yl)piperazine
- 1-(6-Methylpyridin-2-yl)piperazine
Comparison: 1-(3-Methylpyridin-2-yl)piperazine is unique due to the position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it suitable for specific applications .
Properties
IUPAC Name |
1-(3-methylpyridin-2-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c1-9-3-2-4-12-10(9)13-7-5-11-6-8-13/h2-4,11H,5-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBVRZMTWMATNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920622 | |
Record name | 1-(3-Methylpyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111960-11-3, 104396-10-3 | |
Record name | 1-(3-Methylpyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Methyl-2-pyridinyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 111960-11-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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